N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide
Description
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-14-13-18(15-20(19)30-2)22-23(27-31-26-22)25-24(28)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,27,28) |
InChI Key |
MBIFJHRRUKWGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Intermediate Formation
3,4-Dimethoxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6 h). Subsequent chlorination with N-chlorosuccinimide (NCS) in dichloromethane generates the nitrile oxide intermediate.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (ice bath)
-
Yield : 85–90%
Cyclization to 1,2,5-Oxadiazole
The nitrile oxide undergoes [3+2] cycloaddition with cyanoacetamide derivatives. For example, reaction with cyanoacetamide in tetrahydrofuran (THF) with triethylamine as a base yields the oxadiazole-3-amine.
Key Parameters :
-
Molar Ratio : 1:1 (nitrile oxide:cyanoacetamide)
-
Catalyst : Triethylamine (1.2 equiv)
-
Time : 12 h at room temperature
-
Yield : 70–75%
Preparation of 2,2-Diphenylacetyl Chloride
The diphenylacetamide group is introduced via amide coupling. The acid chloride precursor is synthesized from 2,2-diphenylacetic acid:
Chlorination Protocol
2,2-Diphenylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane under nitrogen. The mixture is refluxed for 3 h, followed by solvent evaporation to isolate the acyl chloride.
Characterization :
-
Purity : >95% (by H NMR)
-
Storage : Used immediately due to hygroscopicity
Amide Coupling Strategies
Schotten-Baumann Reaction
The oxadiazole-3-amine (5 mmol) is dissolved in THF and cooled to 0°C. 2,2-Diphenylacetyl chloride (5.5 mmol) is added dropwise, followed by aqueous sodium hydroxide (10%, 10 mL). The reaction is stirred for 4 h, yielding the crude product.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF/HO (2:1) |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Yield | 65–70% |
DCC/DMAP-Mediated Coupling
For higher yields, 1,3-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are used in anhydrous DCM. The oxadiazole-3-amine and 2,2-diphenylacetic acid are coupled over 12 h.
Comparative Performance :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 65–70% | 90–92% |
| DCC/DMAP | 85–88% | 97–98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient). Fractions are analyzed by TLC (R = 0.45 in 1:1 EA/Hex).
Spectroscopic Validation
-
H NMR (500 MHz, CDCl): δ 7.35–7.25 (m, 10H, diphenyl), 6.95 (d, J = 8.5 Hz, 1H, aromatic), 6.85 (s, 1H, aromatic), 3.90 (s, 6H, OCH).
Alternative Pathways and Scalability
Microwave-Assisted Synthesis
Cyclization and coupling steps are accelerated using microwave irradiation (150°C, 30 min), reducing reaction time by 60% without compromising yield.
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into more reactive intermediates.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts like aluminum chloride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction type and conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar oxadiazole structures exhibit notable anticancer properties. For instance:
- Mechanism of Action : N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The oxadiazole moiety is believed to stabilize reactive intermediates that enhance its anticancer efficacy.
- Case Studies : A study demonstrated that oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines. For example, compounds similar to this one have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer types such as SNB-19 and OVCAR-8 .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.53 |
Antimicrobial Activity
The potential antimicrobial properties of this compound have been explored through studies on related compounds:
- Mechanism : The compound may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism.
- Research Findings : Similar oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their effectiveness.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical in cancer metabolism:
- Target Enzymes : It is hypothesized that the compound could inhibit protein kinases and other enzymes involved in tumor growth and proliferation.
- Case Studies : Investigations into structurally similar compounds have shown promising results in enzyme inhibition assays, indicating a potential pathway for therapeutic application in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound can also chelate metal ions, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Core Heterocycle Modifications
- Benzothiazole Analogs : Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide () replace the oxadiazole core with a benzothiazole ring. Benzothiazoles are associated with antimicrobial and anticancer activities, suggesting that core heterocycle substitutions may alter target specificity .
- Oxadiazole Derivatives: Analogues like BH52669 and BH52671 () retain the oxadiazole core but vary the acetamide substituents.
Substituent Modifications
- Methoxy Group Positioning: The 3,4-dimethoxyphenyl group is a common feature in compounds like Rip-B (), which shares this substituent but lacks the oxadiazole core. Methoxy groups are known to influence receptor binding in CNS-targeting drugs (e.g., dopamine agonists) .
- Halogenation : BH52669 introduces a chlorine atom at the phenylacetamide position, which may improve metabolic stability compared to the parent compound’s diphenyl group .
Physicochemical Properties
Hypothetical Pharmacological Implications
- Electron Effects : Chlorine in BH52669 and trifluoromethyl groups in benzothiazole derivatives () introduce electron-withdrawing effects, which may improve metabolic stability or binding affinity .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 381.4 g/mol. Its structural features include a 1,2,5-oxadiazole ring and a dimethoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ACTQDCFJGIFKCN-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives of oxadiazoles could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
In vitro studies have evaluated the compound's potential as an inhibitor of key enzymes such as cyclooxygenase (COX) and α-glucosidase. The results indicated that certain oxadiazole derivatives could effectively inhibit these enzymes at low concentrations, suggesting a potential therapeutic application in inflammatory diseases and diabetes management .
The proposed mechanisms of action for this compound include:
- Receptor Binding : Interacting with specific cellular receptors to modulate their activity.
- Enzyme Inhibition : Blocking the activity of enzymes involved in critical biological pathways.
- Signaling Pathway Modulation : Affecting pathways that regulate cell growth and differentiation.
Study 1: Anticancer Activity in Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability across tested lines, with IC50 values ranging from 10 to 25 µM depending on the cell type .
Study 2: Toxicity Evaluation in Animal Models
In vivo toxicity studies conducted on zebrafish and mice models revealed that the compound had a significant safety profile at lower doses but exhibited toxic effects at higher concentrations. Behavioral assessments indicated that acute exposure led to changes in locomotion and feeding behavior in zebrafish .
Q & A
Basic: What are the standard synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide?
Answer:
The synthesis typically involves coupling a pre-synthesized 1,2,5-oxadiazole (furazan) core with functionalized aromatic groups. A common approach includes:
Oxadiazole Formation : Reacting 3,4-dimethoxyphenyl nitrile oxide with hydroxylamine to form the oxadiazole ring via cycloaddition .
Acetamide Introduction : Coupling the oxadiazole intermediate with 2,2-diphenylacetyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.
Key Validation : Monitor intermediates via TLC and confirm final structure using (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Crystal Growth : Slow evaporation of a saturated dichloromethane/hexane solution .
- Data Collection : Resolve bond lengths (e.g., C–N in oxadiazole: ~1.32 Å) and dihedral angles (e.g., between oxadiazole and dimethoxyphenyl groups: ~48–56°) to confirm stereoelectronic effects .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) to predict packing efficiency and stability .
Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in catalytic systems?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
Map Frontier Orbitals : The 3,4-dimethoxyphenyl group lowers the LUMO energy, enhancing electrophilic reactivity at the oxadiazole ring .
Charge Distribution : Electron-withdrawing oxadiazole and electron-donating methoxy groups create a polarized structure, favoring nucleophilic attack at the acetamide carbonyl .
Experimental Validation : Correlate DFT results with electrochemical data (cyclic voltammetry) to quantify redox potentials .
Advanced: What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values in kinase assays)?
Answer:
Address variability through:
Assay Optimization : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 mins) to reduce false negatives .
Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
Structural Analog Comparison : Benchmark against similar oxadiazole-acetamide hybrids (e.g., N-substituted benzimidazoles) to identify SAR trends .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Long-Term : Lyophilize and store at –80°C with desiccants (silica gel).
- Stability Testing : Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation) .
Advanced: How can molecular docking predict binding modes with biological targets (e.g., COX-2)?
Answer:
Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove crystallographic water/ligands.
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 and assign partial charges .
Docking Workflow : Use AutoDock Vina with a grid box centered on the active site (20 ų). Prioritize poses with hydrogen bonds to Arg120/Tyr355 and π-π stacking with Phe518 .
Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with known inhibitors (e.g., Celecoxib) .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% formic acid (70:30), λ = 254 nm .
- LC-MS/MS : ESI+ mode, monitor m/z 484.2 → 367.1 (quantifier) and 484.2 → 212.1 (qualifier) .
- Recovery Validation : Spike plasma samples at 1–100 ng/mL; recovery ≥85% indicates robustness .
Advanced: What mechanistic insights explain its fluorescence quenching in aggregated states?
Answer:
- Aggregation-Induced Emission (AIE) : Restricted intramolecular rotation (RIR) in the solid state enhances fluorescence, while aqueous dispersion disrupts π-π stacking, causing quenching .
- Solute-Solvent Interactions : Polar solvents (e.g., water) stabilize non-radiative decay pathways via hydrogen bonding to the acetamide group .
- DFT Analysis : Calculate excited-state dipole moments to correlate solvatochromic shifts with solvent polarity .
Basic: What is the solubility profile in common organic solvents?
Answer:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | >50 |
| Ethanol | 12.3 ± 0.5 |
| Acetone | 28.9 ± 1.2 |
| Water | <0.1 |
| Method : Shake-flask technique with saturation confirmed by UV-Vis . |
Advanced: How do substituent modifications (e.g., replacing methoxy with ethoxy) alter pharmacokinetic properties?
Answer:
- LogP Changes : Ethoxy groups increase hydrophobicity (ΔlogP ≈ +0.5), enhancing blood-brain barrier permeability .
- Metabolic Stability : CYP3A4-mediated demethylation of methoxy groups reduces half-life (t1/2) from 6.2 h to 2.8 h in microsomal assays .
- In Silico ADMET : Use SwissADME to predict bioavailability (≥70% for methoxy vs. ≤50% for nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
